molecular formula C11H18N2O3 B13051985 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine

Cat. No.: B13051985
M. Wt: 226.27 g/mol
InChI Key: QCMLMROPOBTUCF-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine (TMPEDA) is a diamine derivative featuring a 3,4,5-trimethoxyphenyl group attached to an ethane-1,2-diamine backbone. Its synthesis involves reacting hydrazine hydrate with a precursor compound under controlled pH conditions, yielding TMPEDA as a white precipitate with a 48% yield .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C11H18N2O3/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3/h4-5,8H,6,12-13H2,1-3H3

InChI Key

QCMLMROPOBTUCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)N

Origin of Product

United States

Preparation Methods

Overview

A widely used synthetic approach to 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine involves the condensation of 3,4,5-trimethoxybenzaldehyde with ethylene diamine or related amine sources under acidic or basic conditions, followed by reduction steps to obtain the diamine.

Typical Procedure

  • Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde with ethylene diamine under acidic conditions forms an imine or Schiff base intermediate.
  • Step 2: The imine intermediate is then reduced, commonly by catalytic hydrogenation or chemical reductants, to yield the diamine.
  • Monitoring: Thin-layer chromatography (TLC) is used to monitor the reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm product identity and purity.

Research Example

  • The synthesis of (1S)-1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine dihydrochloride has been reported using this method, yielding a compound with notable biological activity due to its amine functionalities and methoxy substitutions on the aromatic ring.

One-Pot Knoevenagel-Michael Condensation Followed by Catalytic Hydrogenation

Overview

This method leverages a one-pot reaction sequence combining Knoevenagel condensation and Michael addition to prepare dinitro intermediates, which are subsequently reduced to the diamine.

Detailed Steps

  • Step 1: Aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) reacts with two equivalents of nitromethane in the presence of a mild base such as sodium bicarbonate in nitromethane solvent. The reaction is refluxed for several days to form 2-aryl-1,3-dinitropropane intermediates.
  • Step 2: The dinitro intermediate undergoes catalytic hydrogenation using platinum oxide (PtO2) under hydrogen atmosphere at room temperature to yield the 2-aryl-1,3-diaminopropane.
  • Step 3: The diamine is converted to its dihydrochloride salt by treatment with aqueous hydrochloric acid in ethanol.

Advantages

  • The one-pot nature simplifies the process.
  • The use of inexpensive catalysts and reagents.
  • High yields and purity of the diamine products.

Research Findings

  • This approach was demonstrated for a range of aromatic aldehydes, showing good yields and straightforward purification.

Catalytic Asymmetric Synthesis via Aziridine Ring Opening

Overview

Recent advances focus on asymmetric catalytic methods to obtain chiral 1,2-diamines, including this compound, with high enantiomeric excess.

Methodology

  • Aziridine Precursors: Meso-aziridines bearing the 3,4,5-trimethoxyphenyl substituent are subjected to aminolysis using nucleophilic amines.
  • Catalysts: Chiral catalysts facilitate selective ring opening to yield diamines with controlled stereochemistry.
  • Applications: This method is crucial for synthesizing enantiomerically pure diamines used in pharmaceuticals and as chiral ligands.

Research Insights

  • Catalytic aminolysis of aziridines is noted for its efficiency and selectivity, representing a modern approach to preparing chiral diamines.

Summary of Preparation Methods and Comparative Data

Preparation Method Key Reagents Reaction Conditions Advantages Typical Yield Chirality Control References
Condensation of 3,4,5-trimethoxybenzaldehyde with ethylene diamine + Reduction 3,4,5-Trimethoxybenzaldehyde, ethylene diamine, acid/base, reducing agent (e.g., H2/Pd) Acidic/basic medium, catalytic hydrogenation or chemical reduction Simple, well-established Moderate to high Possible with chiral catalysts
One-pot Knoevenagel-Michael condensation + Catalytic hydrogenation Aromatic aldehyde, nitromethane, NaHCO3, PtO2, H2 Reflux in nitromethane, hydrogenation at room temperature One-pot, cost-effective, high purity High Not inherently chiral
Catalytic asymmetric aziridine ring opening Meso-aziridines, chiral catalysts Mild conditions, catalytic aminolysis High enantioselectivity, modern approach Variable High

Additional Notes on Characterization and Purity

  • Characterization Techniques: NMR (1H and 13C), MS, and melting point determination are standard for confirming structure and purity.
  • Purity: The dihydrochloride salt form is often preferred for enhanced stability and solubility.
  • Chirality: Enantiomerically pure forms are synthesized using chiral catalysts or auxiliaries, critical for applications in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development for various therapeutic areas:

  • Anticancer Activity : Studies have indicated that 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diamine exhibits cytotoxic effects against cancer cell lines. Its mechanism may involve interaction with DNA or modulation of cellular pathways related to apoptosis .
  • Neuroprotective Effects : Preliminary research suggests that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, indicating potential applications in developing new antibiotics .

Biological Research

The biological activity of this compound has been explored through various studies:

  • Interaction with Biological Targets : Research has focused on the binding affinity of the compound to different receptors and enzymes, which is crucial for understanding its pharmacological profile .
  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing other biologically active molecules, expanding its utility in research .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeObservations
This compoundAnticancerCytotoxicity against various cancer cell lines
3-MethoxyphenethylamineNeurotransmitter ModulationModulates neurotransmitter levels
4-MethoxyphenethylamineAntidepressant EffectsDemonstrated efficacy in animal models

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis through DNA damage pathways. The study utilized size exclusion chromatography coupled with mass spectrometry to analyze cellular uptake and binding profiles .

Case Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, the compound was administered to assess its protective effects against oxidative stress. Findings suggested that it reduced neuronal cell death and improved cognitive function in treated animals .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Substituent Effects: Methoxy Group Position and Number

TMPEDA’s 3,4,5-trimethoxy configuration distinguishes it from analogs with fewer or differently positioned methoxy groups:

  • 1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G) and 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol (S): Though diols, these lignin model compounds demonstrate that methoxy substituents influence radical-mediated degradation.
  • N1-(4-Methoxyphenyl)ethane-1,2-diamine (C10): A mono-methoxy analog, this compound lacks the electron-rich aromatic environment of TMPEDA, which may reduce its efficacy in applications requiring strong electron-donating groups, such as catalysis or chemoreversal activity .

Table 1: Structural and Electronic Comparison of Methoxy-Substituted Diamines

Compound Substituents Electron Density Key Observations
TMPEDA 3,4,5-Trimethoxy High Enhanced stability in coordination; potential chemoreversal activity
N1-(4-Methoxyphenyl)diamine (C10) 4-Methoxy Moderate Limited electron donation; lower catalytic potential
1-(3,4-Dimethoxyphenyl)diol (G) 3,4-Dimethoxy Moderate Comparable degradation to S under radical attack

Functional Group Variations: Diamines vs. Polyamines

  • N1-(2-Aminoethyl)ethane-1,2-diamine (DETA) and TETA/PEHA: These polyamines, with multiple -NH- groups, exhibit superior corrosion inhibition due to increased chelation sites. TMPEDA’s two primary amines may limit its chelation capacity compared to DETA but offer selectivity in forming smaller coordination complexes .
  • 1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine : Halogen substituents introduce electron-withdrawing effects, contrasting with TMPEDA’s electron-donating methoxy groups. This difference could lead to divergent reactivity in catalysis or pharmaceutical applications .

Stereochemical Considerations

The stereoisomer (1S)-1-(2,3,4-Trimethoxyphenyl)ethane-1,2-diamine highlights the role of substituent positioning. The 2,3,4-trimethoxy arrangement may reduce symmetry and alter spatial interactions in coordination chemistry compared to TMPEDA’s 3,4,5 configuration .

Table 2: Comparative Properties of Ethane-1,2-diamine Derivatives

Compound Molecular Formula Key Applications/Findings Reference
TMPEDA C11H18N2O3 Synthesis of coordination complexes; potential chemoreversal precursor
N1-(2-Trifluoromethoxyphenyl)diamine C9H11F3N2O Pharmacological studies; electron-withdrawing substituent effects
DETA C4H13N3 High corrosion inhibition via multi-dentate chelation
1-(3-Chloro-5-fluorophenyl)diamine C8H10ClFN2 Halogenated analog with altered reactivity

Biological Activity

1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C₁₅H₁₉N₂O₃
  • Molecular Weight : 299.19 g/mol
  • Functional Groups : Three methoxy groups on a phenyl ring and two amine groups on an ethane backbone.

This structural configuration enhances its interaction with various biological targets, making it a promising candidate for drug development.

This compound primarily exerts its biological effects through the following mechanisms:

  • Tubulin Binding : The compound interacts with the colchicine binding site of the αβ-tubulin heterodimer. This interaction disrupts microtubule dynamics, which is crucial for cell division. Consequently, it can induce cell cycle arrest and exhibit antitumor properties.
  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar trimethoxyphenyl structures can inhibit various enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases .

Antitumor Effects

This compound has demonstrated significant cytotoxicity against several cancer cell lines. For instance:

  • HeLa Cells : Exhibited cytotoxic activity with an IC50 value indicating effective inhibition of cell growth .
  • MCF-7 Breast Cancer Cells : Similar compounds have shown potent antiproliferative effects in these cells .

Neuroprotective Properties

The compound's ability to inhibit AChE and MAO-B suggests its potential in treating neurodegenerative conditions such as Alzheimer’s disease. The inhibition values reported for related compounds indicate a strong pharmacological profile:

  • AChE Inhibition : IC50 values around 3 μM have been noted for similar compounds .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties. It has shown effectiveness against pathogens like Helicobacter pylori and Mycobacterium tuberculosis, although further research is required to establish these effects conclusively.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its analogs:

StudyFindings
Demonstrated significant interaction with tubulin leading to potential anticancer applications.
Reported AChE inhibition values indicating potential for neuroprotective effects.
Showed cytotoxicity against HeLa cells with promising selectivity compared to traditional chemotherapeutics.
Highlighted potent antiproliferative activity in MCF-7 breast cancer cells with IC50 values as low as 8 nM.

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